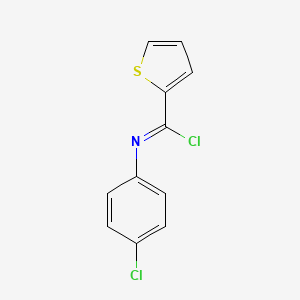
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride typically involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-chloroaniline to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carboximidoyl chloride group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is primarily related to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors by forming covalent bonds with nucleophilic residues, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the 4-chlorophenyl and carboximidoyl chloride groups, making it less reactive in certain substitution reactions.
N-(4-Chlorophenyl)thiophene-2-carboxamide: Similar structure but with an amide group instead of the carboximidoyl chloride, leading to different reactivity and applications.
2-Thiophenecarboximidoyl chloride:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
652148-53-3 |
|---|---|
Molecular Formula |
C11H7Cl2NS |
Molecular Weight |
256.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)thiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C11H7Cl2NS/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H |
InChI Key |
HYIMBBFKTRHPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
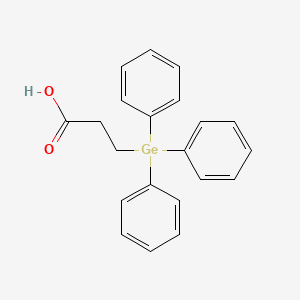
![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
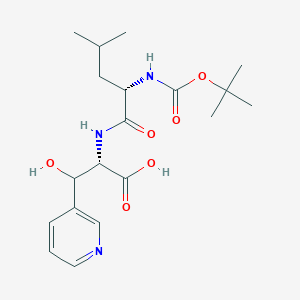
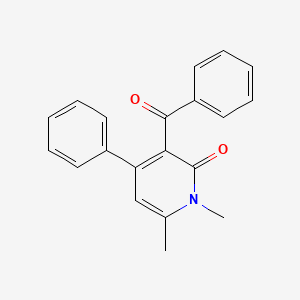
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
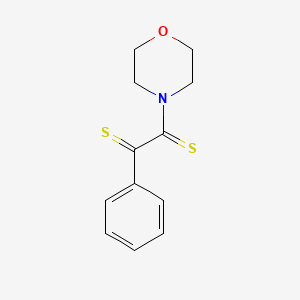
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)

![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
